2-(3-ethylphenyl)-4-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
This compound belongs to the benzothiadiazine family, characterized by a 1,2,4-benzothiadiazine heterocyclic core with sulfonyl (S=O) groups at positions 1 and 1, and a ketone (C=O) at position 2. The substituents include a 3-ethylphenyl group at position 2 and a 2-methylbenzyl group at position 3. These substituents likely influence its electronic, steric, and pharmacokinetic properties.
Properties
IUPAC Name |
2-(3-ethylphenyl)-4-[(2-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-3-18-10-8-12-20(15-18)25-23(26)24(16-19-11-5-4-9-17(19)2)21-13-6-7-14-22(21)29(25,27)28/h4-15H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGFVOLWKPVXBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-ethylphenyl)-4-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione , with CAS number 951568-49-3 , is a member of the benzothiadiazine class. This class of compounds has garnered attention due to its diverse biological activities, including potential therapeutic applications in various diseases.
The molecular formula of the compound is with a molecular weight of 406.5 g/mol . The structure features a benzothiadiazine core which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 406.5 g/mol |
| CAS Number | 951568-49-3 |
Research indicates that compounds within the benzothiadiazine family exhibit their biological activity primarily through modulation of various signaling pathways. The specific mechanisms for this compound are still under investigation; however, it is hypothesized to interact with cellular receptors and enzymes involved in metabolic processes.
Anticancer Properties
Recent studies have explored the anticancer potential of benzothiadiazines. For instance, compounds similar to the one in focus have shown cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest.
Case Study:
In a study published in Journal of Medicinal Chemistry, derivatives of benzothiadiazines demonstrated significant inhibition of tumor growth in xenograft models. The specific compound's activity was attributed to its ability to inhibit angiogenesis and induce apoptosis in cancer cells (PubMed: 19520834).
Anti-inflammatory Effects
Benzothiadiazine derivatives have also been noted for their anti-inflammatory properties. They modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Research Findings:
A study highlighted that a related compound reduced inflammation markers in an animal model of arthritis, suggesting potential therapeutic applications in inflammatory diseases (PubMed: 15300855).
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic efficacy. Preliminary data suggest that it may exhibit moderate absorption and distribution characteristics.
| Parameter | Value |
|---|---|
| Human Intestinal Absorption | Moderate |
| Blood-Brain Barrier Penetration | Low |
| Caco-2 Permeability | Moderate |
Toxicity and Safety Profile
Toxicological assessments are essential for evaluating the safety of any new compound. The Ames test results indicate that this compound has a strong positive result in mutagenicity assays, which necessitates further investigation into its long-term safety and potential side effects (NIH Report).
Scientific Research Applications
The compound 2-(3-ethylphenyl)-4-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione (CAS Number: 951568-49-3) is a complex organic molecule with potential applications in various scientific fields. This article will explore its chemical properties, biological activities, and potential applications in medicinal chemistry and material science.
Structure and Composition
The molecular formula of the compound is with a molecular weight of approximately 406.5 g/mol. The structure features a benzothiadiazine core, which is known for its diverse pharmacological activities.
Physical Properties
Information regarding the physical properties such as density, boiling point, and melting point remains unspecified in the available literature, indicating a need for further empirical studies to characterize these properties comprehensively.
Medicinal Chemistry
The compound's structure suggests potential pharmacological activities. Compounds similar to benzothiadiazines have been investigated for their ability to interact with various biological targets:
- Anticancer Activity : Research indicates that benzothiadiazines can exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. The specific compound may share similar mechanisms due to structural similarities.
- Antimicrobial Properties : Some derivatives of benzothiadiazine have shown promise as antimicrobial agents. Investigations into the antibacterial and antifungal activities of this compound could yield valuable insights into its therapeutic potential.
Polymer Chemistry
The unique structure of the compound may allow it to be utilized in polymer synthesis or as a plasticizer due to its potential stability and compatibility with other materials.
Photovoltaic Materials
There is emerging interest in using organic compounds in photovoltaic cells. The electronic properties of benzothiadiazines suggest they could be effective in enhancing the efficiency of solar cells.
Summary Table of Potential Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial activities; potential for drug development |
| Polymer Chemistry | Possible use as a polymer additive or plasticizer |
| Photovoltaic Materials | Potential application in organic solar cells |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzothiadiazine Derivatives
Substituent Variations and Molecular Properties
The table below compares the target compound with structurally related benzothiadiazines:
*Calculated using ChemDraw.
Key Observations :
- Lipophilicity : The target compound’s 3-ethylphenyl and 2-methylbenzyl groups enhance lipophilicity compared to polar analogs like the 4-methoxyphenyl derivative in .
- Steric Bulk : The 2-methylbenzyl group in the target compound may hinder interactions with sterically sensitive binding pockets compared to smaller substituents like phenyl () .
Bioactivity and Pharmacological Potential
While explicit data on the target compound are unavailable, insights from analogs include:
- Antimicrobial Activity : Chlorinated benzothiadiazines () show enhanced activity against Gram-positive bacteria due to improved membrane penetration .
Q & A
Q. What are the recommended synthetic routes for preparing 2-(3-ethylphenyl)-4-[(2-methylphenyl)methyl]benzothiadiazine-1,1,3-trione, and what are the critical reaction parameters?
A multi-step synthesis is typically employed, starting with substituted benzaldehyde derivatives. For example, condensation reactions between triazole precursors and substituted benzaldehydes under reflux with glacial acetic acid in ethanol can yield intermediates, followed by cyclization to form the benzothiadiazine core . Key parameters include reaction time (4–6 hours), temperature (reflux conditions), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .
Q. How can the structural integrity of the compound be confirmed after synthesis?
X-ray crystallography is the gold standard for resolving the 3D structure and confirming substituent positions. For example, in related benzothiazine derivatives, X-ray analysis revealed non-planar conformations due to steric hindrance between substituents . Complementary methods include:
- NMR spectroscopy : and NMR to verify substituent integration and electronic environments.
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight.
- IR spectroscopy : Identification of functional groups like sulfonyl (S=O) stretches at ~1350–1150 cm .
Q. What analytical methods are suitable for assessing purity and stability during storage?
- HPLC/GC-MS : Quantify impurities using reverse-phase C18 columns with UV detection (λ = 254 nm).
- Thermogravimetric analysis (TGA) : Evaluate thermal stability (decomposition temperatures >200°C for similar compounds).
- Accelerated stability studies : Expose the compound to humidity (75% RH) and elevated temperatures (40°C) for 4 weeks to monitor degradation .
Advanced Research Questions
Q. How can researchers evaluate the compound’s bioactivity, and what in vitro models are appropriate?
Bioactivity screening should focus on targets relevant to benzothiadiazine derivatives, such as neurotransmitter receptors or enzymes (e.g., carbonic anhydrase).
- Enzyme inhibition assays : Measure IC values using fluorometric or colorimetric substrates.
- Cellular models : Test cytotoxicity in HEK-293 or HepG2 cells via MTT assays.
- Receptor binding : Radioligand displacement assays (e.g., GABA receptor binding for benzodiazepine-like activity) .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?
Discrepancies in IC values or receptor affinity may arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -CF) enhance receptor binding compared to -CH .
- Assay conditions : Variations in pH, co-solvents (e.g., DMSO concentration), or incubation time.
- Statistical rigor : Use meta-analysis to compare datasets and identify outliers. Confirm findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Systematically modify substituents on the 3-ethylphenyl and 2-methylbenzyl groups:
- Electron-rich substituents : Introduce -OCH or -NH to enhance solubility and hydrogen bonding.
- Steric effects : Replace methyl groups with bulkier tert-butyl to probe receptor pocket tolerance.
- Bioisosteric replacements : Substitute the sulfonyl group with phosphonate or carbonyl to modulate potency .
Q. What computational tools predict the compound’s pharmacokinetic properties and target interactions?
- Molecular docking (AutoDock Vina) : Simulate binding to GABA receptors using PDB ID 6HUP.
- ADMET prediction (SwissADME) : Estimate logP (optimal range: 2–4), blood-brain barrier penetration, and CYP450 interactions.
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How can researchers address low yields in the final cyclization step of synthesis?
Low yields (<30%) may result from:
- Side reactions : Competing dimerization or oxidation. Mitigate by using inert atmospheres (N) and fresh desiccants.
- Catalyst optimization : Screen Lewis acids (e.g., ZnCl) or transition-metal catalysts (Pd/C) to accelerate cyclization.
- Solvent effects : Replace ethanol with DMF or THF to improve solubility of intermediates .
Methodological Notes
- Data reproducibility : Validate synthetic protocols across ≥3 independent batches.
- Negative controls : Include known inhibitors (e.g., acetazolamide for enzyme assays) to benchmark activity .
- Ethical compliance : Adhere to OECD guidelines for in vitro toxicity testing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
